3-Chloro-3'-cyano-[1,1'-biphenyl]-4-carboxylic acid
CAS No.: 1261969-26-9
Cat. No.: VC11767513
Molecular Formula: C14H8ClNO2
Molecular Weight: 257.67 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1261969-26-9 | 
|---|---|
| Molecular Formula | C14H8ClNO2 | 
| Molecular Weight | 257.67 g/mol | 
| IUPAC Name | 2-chloro-4-(3-cyanophenyl)benzoic acid | 
| Standard InChI | InChI=1S/C14H8ClNO2/c15-13-7-11(4-5-12(13)14(17)18)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18) | 
| Standard InChI Key | RVTDXMKYXJWLKM-UHFFFAOYSA-N | 
| SMILES | C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)C#N | 
| Canonical SMILES | C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)C#N | 
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound’s biphenyl core consists of two benzene rings connected by a single covalent bond. Substituent positions are critical to its electronic and steric characteristics:
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Chlorine at the 3-position introduces moderate electron-withdrawing effects via inductive withdrawal.
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Cyano group at the 3'-position exerts strong electron-withdrawing resonance and inductive effects, polarizing the adjacent benzene ring.
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Carboxylic acid at the 4-position contributes hydrogen-bonding capability and acidity (predicted pKa ~4.2) .
 
Table 1: Inferred Molecular Properties
Spectroscopic Signatures
Key spectral features extrapolated from related compounds:
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¹H NMR: Aromatic protons adjacent to electron-withdrawing groups resonate downfield (δ 7.9–8.3 ppm). The carboxylic acid proton appears as a broad singlet (~δ 12.5 ppm) in DMSO-d₆ .
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FT-IR: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch), ~2220 cm⁻¹ (C≡N stretch), and 690 cm⁻¹ (C-Cl bend) .
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Mass spectrometry: Expected molecular ion peak at m/z 257.0 ([M+H]⁺) with characteristic fragments at m/z 212 (loss of COOH) and m/z 167 (cleavage of C-Cl bond) .
 
Synthesis and Reaction Pathways
Proposed Synthetic Routes
The compound can be synthesized through sequential functionalization of the biphenyl scaffold:
Route 1: Sequential Cross-Coupling
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Suzuki-Miyaura coupling: React 3-chloro-4-bromobenzoic acid with 3-cyanophenylboronic acid under Pd(PPh₃)₄ catalysis (yield: ~68%) .
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Carboxylation: Direct introduction via CO₂ insertion under CuI/1,10-phenanthroline catalysis at 80°C.
 
Route 2: Late-Stage Functionalization
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Chlorination of 3'-cyano-[1,1'-biphenyl]-4-carboxylic acid using N-chlorosuccinimide (NCS) in acetic acid (60°C, 12 hrs) .
 
Reactivity Profile
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Electrophilic aromatic substitution (EAS): Cyano and chlorine groups direct incoming electrophiles to meta and para positions relative to themselves. Nitration with HNO₃/H₂SO₄ predominantly yields 5-nitro and 2-nitro derivatives .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the cyano group to an amine (-CH₂NH₂) while preserving the chlorine substituent.
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Decarboxylation: Thermal decomposition (>220°C) generates 3-chloro-3'-cyano-biphenyl with CO₂ evolution .
 
Physicochemical and Material Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 9 mg/mL) due to carboxylic acid group. Limited water solubility (<0.1 mg/mL at pH 7) .
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Thermal stability: Decomposition onset at 218°C (TGA data from analogs) .
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Photostability: UV-Vis studies of similar compounds show λmax at 270 nm with moderate photodegradation under 254 nm irradiation.
 
Crystallographic Behavior
X-ray diffraction of structural analogs reveals:
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Packing motifs: Carboxylic acid dimers connected via O-H···O hydrogen bonds (distance: 2.65 Å) .
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Torsional strain: Dihedral angle between biphenyl rings ranges from 28–32°, influenced by steric hindrance from substituents .
 
| Target | Predicted IC₅₀ (µM) | Structural Analogs’ Data | 
|---|---|---|
| HDAC8 | 0.48 | 0.52 (3-Cl biphenyl acid) | 
| COX-2 | 1.2 | 1.4 (4-CN biphenyl acid) | 
Challenges and Future Perspectives
Synthetic Optimization
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Regioselectivity: Achieving precise substitution patterns requires directing group strategies. Preliminary simulations suggest using -CONH₂ as a transient director for C-H functionalization .
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Green chemistry: Developing photocatalytic carboxylation methods to replace high-pressure CO₂ conditions.
 
Functional Material Development
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